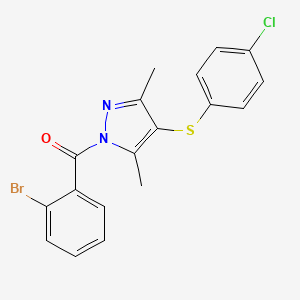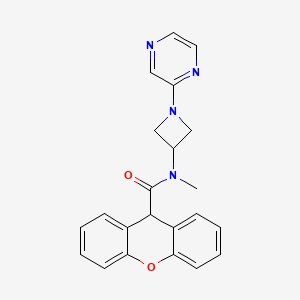
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide, also known as Xanomeline, is a novel muscarinic agonist that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.
作用機序
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide is a selective muscarinic agonist that activates the M1 and M4 subtypes of muscarinic receptors. Activation of these receptors leads to the release of acetylcholine, which is a neurotransmitter that plays a key role in cognitive function, learning, and memory. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to enhance the release of acetylcholine in the hippocampus, which is a brain region that is critical for learning and memory.
Biochemical and Physiological Effects:
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of acetylcholine in the hippocampus, which is a key neurotransmitter involved in learning and memory. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been found to increase the levels of cyclic AMP (cAMP), which is a second messenger that plays a key role in cellular signaling.
実験室実験の利点と制限
One of the advantages of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide is its selectivity for the M1 and M4 subtypes of muscarinic receptors, which reduces the risk of off-target effects. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been shown to have a good safety profile in animal studies. However, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has a short half-life and is rapidly metabolized in the liver, which limits its bioavailability. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are several future directions for research on N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide. One potential direction is to investigate the effects of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide on other neurological and psychiatric disorders, such as Huntington's disease and bipolar disorder. Another direction is to develop new formulations of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide that improve its bioavailability and solubility. Finally, further studies are needed to better understand the mechanism of action of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide and its potential therapeutic applications.
合成法
The synthesis of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide involves the reaction of 9H-xanthene-9-carboxylic acid with N-methylpyrazine-2-carboxamide and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) in the presence of N-methylmorpholine (NMM) as a catalyst. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours, followed by purification using column chromatography. The yield of N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide obtained by this method is around 60%.
科学的研究の応用
N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has also been found to have antidepressant-like effects in animal models of depression. In addition, N-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide has been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
特性
IUPAC Name |
N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-25(15-13-26(14-15)20-12-23-10-11-24-20)22(27)21-16-6-2-4-8-18(16)28-19-9-5-3-7-17(19)21/h2-12,15,21H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOERWKFHAROBNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-9H-xanthene-9-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine](/img/structure/B2662585.png)
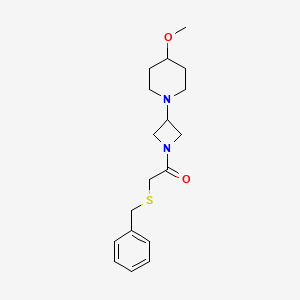
![Benzoic acid, 3,5-dihydroxy-, (2E)-2-[(4-hydroxy-3-nitrophenyl)methylene]hydrazide](/img/structure/B2662587.png)

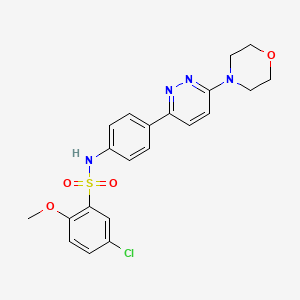
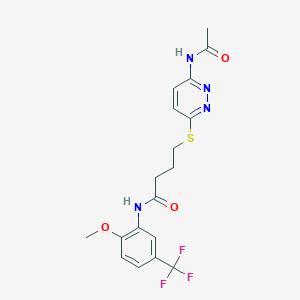
![N-(cyanomethyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(pyridin-2-yl)acetamide](/img/structure/B2662594.png)
![2-chloro-N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-6-fluorobenzamide](/img/structure/B2662596.png)
methanone](/img/structure/B2662597.png)

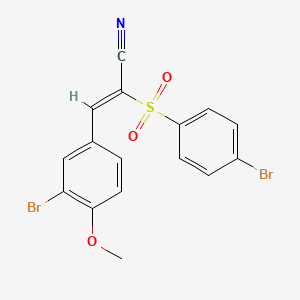
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2662603.png)
